molecular formula C17H19N3O3 B13974498 Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate

Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B13974498
M. Wt: 313.35 g/mol
InChI Key: WELXTPMCBBMWPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate (hereafter referred to as Compound S0) is a bicyclic pyrrolo-pyridine derivative with a tert-butyl carboxylate group at position 5 and a pyridin-4-yl substituent at position 2. Its molecular formula is C20H23N3O3 (molecular weight: 353.42 g/mol). This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and circadian rhythm modulators .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

tert-butyl 4-oxo-2-pyridin-4-yl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-17(2,3)23-16(22)20-9-6-13-12(15(20)21)10-14(19-13)11-4-7-18-8-5-11/h4-5,7-8,10,19H,6,9H2,1-3H3

InChI Key

WELXTPMCBBMWPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(N2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolo[3,2-c]pyridine Core

A critical step in the synthesis is the protection of the nitrogen atom of the pyrrolo[3,2-c]pyridine system with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the free pyrrolo[3,2-c]pyridine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Typical Reaction Conditions:

Parameter Details
Starting material 1H-pyrrolo[3,2-c]pyridine
Reagent Di-tert-butyl dicarbonate (Boc2O)
Base Triethylamine or N,N-dimethylaminopyridine (DMAP)
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)
Temperature 0 to 25 °C
Time 6 to 18 hours
Atmosphere Inert (nitrogen)
Yield 97% to 100%

Example Procedure:

  • To a stirred solution of 1H-pyrrolo[3,2-c]pyridine (20 mmol) and DMAP (20 mmol) in acetonitrile (20 mL), di-tert-butyl dicarbonate (18 mmol) is added at room temperature. The mixture is stirred for 18 hours. The reaction mixture is then concentrated under vacuum and purified by flash chromatography to yield tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate as a colorless oil with yields up to 101% (accounting for slight measurement variations).

  • Alternatively, triethylamine can be used as the base in dichloromethane at 25 °C for 12 hours under nitrogen atmosphere, affording yields around 98%.

Oxidation to 4-Oxo Derivative

The conversion of the 4-position to a ketone (4-oxo) functionality on the pyrrolo[3,2-c]pyridine ring is typically achieved by selective oxidation methods. Specific reagents and conditions vary depending on the substrate and protecting groups.

While detailed protocols for this oxidation step specific to this compound are less commonly reported, standard approaches include:

  • Use of oxidizing agents such as selenium dioxide, manganese dioxide, or transition metal-catalyzed aerobic oxidation.
  • Careful control of reaction conditions to avoid over-oxidation or degradation of the heterocyclic core.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, DMAP or TEA, MeCN/DCM, 0-25 °C, 6-18 h 97-100 High yield, mild conditions
Pyridin-4-yl Introduction Pd(dppf)Cl2, 4-pyridinylboronic acid, Na2CO3, 1,4-dioxane/H2O, 80-90 °C, overnight ~80 Suzuki coupling, inert atmosphere
Oxidation to 4-Oxo Various oxidants (e.g., SeO2, MnO2), controlled conditions Variable Requires optimization, less documented

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-(pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between Compound S0 and related pyrrolo-pyridine or heterocyclic analogs.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route HRMS/NMR Data Applications
Compound S0 C20H23N3O3 353.42 tert-butyl carboxylate (C5), pyridin-4-yl (C2), 4-oxo group Alkylation of precursor with tert-butyl bromoacetate in DMF/K2CO3 HRMS (DART): m/z = 356.1974 [M+H]<sup>+</sup>; <sup>13</sup>C NMR: δ 155.7 (C=O), 118.4 (pyridyl) Intermediate for kinase inhibitors (e.g., PHA767491)
tert-Butyl 4-oxo-1-propyl-2-pyridin-4-yl-pyrrolo[3,2-c]pyridine-5-carboxylate (S4) C23H29N3O3 395.49 Propyl group (N1), pyridin-4-yl (C2) N-alkylation of S0 with 1-bromopropane in DMF/K2CO3 HRMS (DART): m/z = 396.2283 [M+H]<sup>+</sup>; <sup>1</sup>H NMR: δ 3.68 (propyl CH2) Circadian rhythm modulation studies
PHA767491 (2-(Pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one hydrochloride) C14H14ClN3O 283.74 Free amine (N1), pyridin-4-yl (C2), HCl salt Acidic deprotection of S0 (HCl/1,4-dioxane) <sup>1</sup>H NMR (D2O): δ 8.34 (pyridyl H), 3.64–3.27 (pyrrolidine H) Kinase inhibitor (CDK9, Topoisomerase I)
tert-Butyl 1-methyl-7-methylene-4-oxo-pyrrolo[3,2-c]pyridine-5-carboxylate (8c) C17H22N2O3 302.37 Methyl group (N1), exo-methylene (C7) Gold-catalyzed hydroarylation of pyrroles <sup>1</sup>H NMR: δ 5.21 (methylene H), 3.68 (CH3) Model for studying π-π stacking interactions
Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate (2-1) C11H19NO3 213.27 Ethyl ester (C5), 2-oxo group Reductive amination and lactam cyclization <sup>13</sup>C NMR: δ 202.1 (C=O), 61.7 (ester COO) Crystallographic studies of bicyclic lactams

Structural and Functional Differences

  • Substituent Effects :

    • The tert-butyl group in S0 enhances steric bulk and lipophilicity (clogP ≈ 2.5) compared to the ethyl ester in 2-1 (clogP ≈ 1.2) . This impacts solubility and membrane permeability.
    • PHA767491 lacks the tert-butyl group, increasing polarity and enabling HCl salt formation for improved aqueous solubility .
    • The exo-methylene in 8c introduces planarity, favoring π-π interactions absent in S0 .
  • Synthetic Flexibility :

    • S0 is a scaffold for N-alkylation (e.g., propyl in S4 ) or deprotection (e.g., PHA767491 ), while 8c requires specialized gold catalysis .
    • 2-1 derives from piperidine precursors, emphasizing lactam cyclization strategies over pyrrolo-pyridine alkylation .

Physicochemical and Spectroscopic Data

  • HRMS : S0 and S4 show precise mass matches (<1 ppm error), confirming synthetic fidelity .
  • NMR Shifts : The 4-oxo group in S0 resonates at δ 155.7 ppm (<sup>13</sup>C), distinct from the 2-oxo group in 2-1 (δ 202.1 ppm) due to ring conformation differences .

Biological Activity

Tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and neuroprotective activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound has a complex heterocyclic structure characterized by the presence of a pyridine ring fused with a pyrrolo[3,2-c]pyridine moiety. Its molecular formula is C17H20N2O3C_{17}H_{20}N_2O_3, with a molecular weight of approximately 304.36 g/mol. This structural configuration is significant for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds often exhibit anti-inflammatory properties. For instance, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies showed that certain derivatives significantly suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Reference
Tert-butyl 4-oxo-2-pyridin-4-yl derivative0.04 ± 0.02

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines. Notably, it exhibited cytotoxic effects in human liver carcinoma (HepG2) cells and showed significant inhibition of cell proliferation.

Cell LineIC50 (μM)Mechanism
HepG2< 10Induction of apoptosis via caspase activation
A431< 15Inhibition of cell cycle progression

The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring could enhance cytotoxicity and selectivity towards cancer cells .

3. Neuroprotective Activity

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This activity is hypothesized to be mediated through the modulation of signaling pathways involved in apoptosis and inflammation .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In another investigation focusing on breast cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 4-oxo-2-pyridin-4-yl-1,4,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-5-carboxylate?

The synthesis often involves palladium-catalyzed coupling reactions and tert-butyl carbamate protection strategies. For example, a similar compound was synthesized via a Buchwald-Hartwig amination using Pd(OAc)₂ and XPhos as catalysts in a dioxane solvent under nitrogen, followed by tert-butyl deprotection with TFA in dichloromethane . Key steps include:

  • Catalyst system : Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).
  • Base : Cs₂CO₃ for maintaining basic conditions.
  • Deprotection : TFA-mediated cleavage of the tert-butyl group.

Q. How is the structural integrity of this compound verified after synthesis?

Common techniques include:

  • X-ray crystallography to confirm molecular geometry, as demonstrated for a related tert-butyl pyrazolo-pyridine carboxylate .
  • NMR spectroscopy : 1^1H and 13^13C NMR to analyze proton environments and carbon frameworks. For example, a pyrrolidine derivative in was characterized using 1^1H NMR (δ 1.4–1.5 ppm for tert-butyl protons) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Optimization strategies include:

  • Catalyst screening : Testing alternative ligands (e.g., SPhos or BINAP) to enhance coupling efficiency .
  • Solvent effects : Replacing dioxane with toluene or THF to improve solubility.
  • Temperature control : Adjusting reaction temperatures (e.g., 80–100°C) to balance reaction rate and side-product formation.
    Data from suggests that Pd(OAc)₂/XPhos in dioxane at 90°C achieves >70% yield for analogous reactions .

Q. What mechanisms explain the reactivity of the pyrrolo[3,2-c]pyridine core in substitution or oxidation reactions?

The core’s reactivity is influenced by:

  • Electron-deficient pyridine ring : Facilitates nucleophilic aromatic substitution at the 4-oxo position.
  • Tert-butyl carboxylate group : Acts as a steric shield, directing reactivity to the pyridin-4-yl moiety.
    For example, oxidation of similar dihydropyridines generates pyridine derivatives via radical intermediates, as noted in .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological approaches include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals, especially in the pyrrolidine ring.
  • Variable-temperature NMR : To distinguish dynamic effects (e.g., ring puckering) from impurities.
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., bond lengths and angles from ) .

Q. What strategies are effective for scaling up the synthesis while minimizing by-products?

  • Flow chemistry : Continuous flow systems reduce side reactions by precise control of residence time.
  • Purification techniques : Use of flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures.
    highlights the use of column chromatography (silica gel, 20–50% EtOAc in hexane) for purification .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the compound’s biological activity?

  • Target selection : Prioritize kinases or GPCRs, as pyrrolo-pyridine derivatives often modulate these targets.
  • Assay design : Use calcium flux assays (for calcium channel activity, as suggested in ) or enzyme inhibition assays .
  • Control experiments : Include structurally similar analogs to isolate the effect of the pyridin-4-yl group.

Q. What computational methods aid in predicting the compound’s physicochemical properties?

  • QSAR models : Predict logP, solubility, and bioavailability using software like CC-DPS () .
  • Docking studies : Simulate interactions with biological targets (e.g., using AutoDock Vina).
    references quantum chemistry and QSPR for property prediction .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P210 precautions in ) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

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